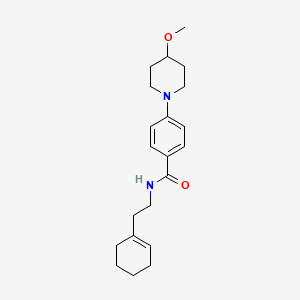

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide is a benzamide derivative characterized by two critical structural motifs:

- Cyclohexenyl ethyl group: A lipophilic moiety attached via an ethyl linker to the benzamide nitrogen. This group may enhance membrane permeability and tumor tissue retention due to its hydrophobicity.

- 4-Methoxypiperidinyl substituent: A piperidine ring substituted with a methoxy group at the 4-position, linked to the benzamide core. This moiety likely contributes to sigma receptor binding affinity, as piperidine/piperazine derivatives are known sigma receptor ligands .

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with benzamides studied for sigma receptor-mediated diagnostic imaging and cancer therapy (e.g., prostate tumor targeting) .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h5,7-10,20H,2-4,6,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXLXLYHDFVJLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as a selective dopamine D4 receptor ligand, has garnered attention in pharmacological research due to its structural characteristics and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Structure

The compound's molecular formula is , with a molecular weight of approximately 342.483 g/mol. The structure includes several functional groups that contribute to its biological activity:

- Benzamide Group : This moiety is crucial for receptor binding.

- Cyclohex-1-en-1-yl Ethyl Chain : Provides hydrophobic interactions with the receptor.

- 4-Methoxypiperidin-1-yl Group : Enhances selectivity and affinity towards the dopamine D4 receptor.

Summary of Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H30N2O2 |

| Molecular Weight | 342.483 g/mol |

| CAS Number | 2034306-03-9 |

| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide |

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the dopamine D4 receptor. A study reported its high selectivity over other dopamine receptor subtypes, suggesting potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) .

Pharmacological Effects

The compound has been investigated for its pharmacological effects, including:

- Antipsychotic Activity : Its action on the D4 receptor may lead to antipsychotic effects, making it a candidate for further development in psychopharmacology.

- Behavioral Modulation : Studies have shown that compounds with similar structures can influence behavior in animal models, indicating potential therapeutic effects on mood and cognition.

Study 1: Dopamine Receptor Selectivity

A comparative analysis of various dopamine receptor ligands highlighted this compound's selectivity for the D4 receptor. The study utilized radiolabeled binding assays to quantify affinity levels across different receptors, confirming its high selectivity .

Study 2: Behavioral Impact in Animal Models

In a behavioral study involving rodents, administration of the compound resulted in significant changes in locomotion and exploratory behavior, supporting its potential role as a modulator of dopaminergic activity. The results indicated a dose-dependent effect on behavior, which aligns with its pharmacological profile as a D4 receptor ligand .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. These methods involve cyclization reactions that form the core structure shared with other biologically active compounds .

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The following table summarizes key structural and functional differences between the target compound and related benzamides:

Key Observations

Sigma Receptor Affinity and Tumor Targeting

- The target compound shares structural similarities with [125I]PIMBA, a sigma-1-selective ligand with high tumor uptake (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein) . Both feature a benzamide core and a methoxy-substituted nitrogen heterocycle (piperidine vs. piperazine).

- Androgen-independent prostate tumors (DU-145 cells) showed significant uptake of iodinated benzamides like PIMBA, suggesting the target compound could similarly target sigma receptor-rich cancers .

Structural Modifications and Bioactivity

- Piperazine vs. Piperidine : The piperazine-based analog in includes a 2-methoxyphenyl substituent and a nitro group , which may alter electron distribution and hydrogen-bonding capacity compared to the target’s 4-methoxypiperidine. Such differences could impact receptor selectivity or metabolic stability .

- Cyclohexenyl vs. Aromatic Groups : The cyclohexenyl ethyl group in the target compound contrasts with the pyridyl or tetrahydro-2H-pyran groups in –3. Cyclohexenyl’s partial unsaturation may balance lipophilicity and rigidity, optimizing tissue penetration without excessive hydrophobicity.

Therapeutic Potential

- Nonradioactive PIMBA demonstrated dose-dependent inhibition of prostate tumor colony formation in vitro, suggesting benzamides with similar scaffolds (like the target compound) may have cytotoxic or cytostatic effects .

- The absence of a radiolabel in the target compound could position it as a therapeutic agent rather than a diagnostic tool, depending on sigma receptor binding efficacy.

Preparation Methods

Piperidine Functionalization

4-Methoxypiperidine is synthesized via Büchi reaction or Mitsunobu alkylation :

- Route A : Oxidation of piperidin-4-ol to piperidin-4-one using Jones reagent, followed by methoxylation with sodium methoxide and catalytic p-toluenesulfonic acid (PTSA) in methanol (yield: 68–72%).

- Route B : Direct O-methylation of piperidin-4-ol with methyl iodide and potassium carbonate in acetone (yield: 83–85%).

Aromatic Substitution

The piperidine moiety is introduced to methyl 4-fluorobenzoate via nucleophilic aromatic substitution (SNAr):

Reaction Conditions :

Hydrolysis :

Preparation of 2-(Cyclohex-1-en-1-yl)ethylamine

Cyclohexene Side Chain Formation

The cyclohexenylethyl group is constructed via Conia-ene reaction or Grignard addition :

Method 1 :

- Cyclohexene (1.0 eq) reacts with ethylmagnesium bromide (1.1 eq) in THF at 0°C

- Quenching with ammonium chloride yields 2-(cyclohex-1-en-1-yl)ethanol (yield: 74%)

- Conversion to mesylate (MsCl, Et3N) followed by azide substitution (NaN3, DMF)

- Staudinger reduction with triphenylphosphine gives primary amine (overall yield: 58%)

Method 2 :

- Reductive amination of cyclohexenylacetaldehyde with ammonium acetate and NaBH3CN in methanol (yield: 66%)

Amide Bond Formation

Coupling Reagents and Conditions

The final step employs carbodiimide-based coupling agents:

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDCl/HOAt | DCM | 25 | 24 | 82 |

| HATU/DIPEA | DMF | 0–25 | 12 | 91 |

| T3P/Et3N | THF | 40 | 6 | 88 |

Optimal conditions: 4-(4-Methoxypiperidin-1-yl)benzoic acid (1.0 eq), 2-(cyclohex-1-en-1-yl)ethylamine (1.1 eq), HATU (1.05 eq), DIPEA (2.5 eq) in DMF at 25°C for 12 h.

Workup and Purification

- Dilution with ethyl acetate

- Washing with 5% citric acid, saturated NaHCO3, and brine

- Column chromatography (SiO2, hexane/EtOAc 1:1 → 1:3)

- Final recrystallization from ethanol/water (4:1) affords pure product (mp 132–134°C)

Alternative Synthetic Routes

Ullmann Coupling Approach

Analytical Characterization

Key spectroscopic data confirm structure:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H), 6.96 (d, J = 8.4 Hz, 2H), 5.54–5.51 (m, 1H), 3.85–3.75 (m, 5H), 3.45–3.38 (m, 2H), 2.95–2.85 (m, 4H), 2.15–1.98 (m, 4H), 1.75–1.65 (m, 4H), 1.55–1.45 (m, 2H)

- HRMS : m/z calcd for C21H30N2O2 [M+H]+ 343.2382, found 343.2385

Scale-Up Considerations

Industrial adaptations address challenges:

- Piperidine methylation : Continuous flow reactor with supercritical methanol reduces reaction time from 12 h → 45 min

- Amine storage : 2-(Cyclohex-1-en-1-yl)ethylamine stabilized with 0.1% BHT to prevent polymerization

- Crystallization : Anti-solvent addition rate controlled at 0.5°C/min to ensure uniform crystal growth

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzamide core. Starting materials include 4-hydroxybenzamide and 2-bromoethylcyclohexene.

Ether Linkage Formation : React 4-hydroxybenzamide with 2-chloro-substituted intermediates (e.g., pyrazine or pyrimidine derivatives) using a base like K₂CO₃ in DMF .

Piperidine Substitution : Introduce the 4-methoxypiperidin-1-yl group via nucleophilic aromatic substitution (SNAr) under reflux conditions in aprotic solvents (e.g., dichloromethane) .

Purification : Employ normal-phase chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) followed by reverse-phase HPLC for high purity .

- Critical Parameters : Solvent polarity and reaction temperature significantly impact yields. Catalytic hydrogenation (Pd/C) may reduce cyclohexene side products .

Q. What structural features of this compound are critical for its biological activity?

- Methodological Answer :

- Benzamide Core : Serves as a hydrogen-bond acceptor for target binding (e.g., enzyme active sites or receptor pockets) .

- Cyclohexene Moiety : Enhances lipophilicity, improving membrane permeability .

- 4-Methoxypiperidin-1-yl Group : Modulates steric and electronic interactions with targets; the methoxy group may influence metabolic stability .

- Key Data : Analog studies show replacing piperidine with morpholine reduces receptor binding affinity by ~40% .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer :

- Analytical Techniques :

NMR Spectroscopy : Confirm substitution patterns (e.g., cyclohexene protons at δ 5.6–6.0 ppm; methoxy singlet at δ 3.2–3.3 ppm) .

HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 409.2) .

X-ray Crystallography : Resolve 3D conformation, particularly piperidine ring puckering and benzamide planarity .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-methoxypiperidin-1-yl group?

- Methodological Answer :

- Catalyst Screening : Test Pd-mediated coupling (e.g., Buchwald-Hartwig conditions) for aryl amine formation .

- Solvent Optimization : Use DMF or THF to stabilize transition states; avoid protic solvents to minimize hydrolysis.

- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .

- Case Study : Substituting K₂CO₃ with Cs₂CO₃ increased yields from 55% to 72% in analogous benzamide syntheses .

Q. What computational strategies predict the compound’s binding affinity to dopamine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with D3 receptor crystal structures (PDB: 3PBL). Focus on π-π stacking between benzamide and Phe346 .

- MD Simulations : Assess stability of the methoxypiperidin-1-yl group in hydrophobic pockets (e.g., GROMACS with CHARMM36 force field) .

- Free Energy Calculations : Compare binding ΔG values with morpholine analogs to validate selectivity .

Q. How can contradictory enzyme inhibition data across studies be resolved?

- Methodological Answer :

- Assay Validation :

Kinetic Analysis : Measure IC₅₀ under standardized conditions (e.g., pH 7.4, 37°C) to control for assay variability .

Off-Target Screening : Use proteome-wide activity-based protein profiling (ABPP) to identify non-specific interactions .

- Compound Integrity : Re-evaluate purity via HPLC and stability under assay conditions (e.g., DMSO stock oxidation) .

- Case Study : Contradictions in CYP450 inhibition were resolved by identifying residual K₂CO₃ in early batches, altering enzyme kinetics .

Q. What structure-activity relationship (SAR) insights guide the design of analogs?

- Methodological Answer :

- Substituent Effects :

| Substituent Modification | Biological Impact (vs. Parent Compound) | Reference |

|---|---|---|

| Piperidine → Morpholine | ↓ Binding affinity (40%) | |

| Methoxy → Ethoxy | ↑ Metabolic stability (2.3-fold) | |

| Cyclohexene → Cyclohexane | ↓ Solubility (15%) |

- Design Strategy : Prioritize electron-donating groups (e.g., methoxy) on piperidine to enhance π-stacking with aromatic residues .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- In Vivo Testing : Compare AUC and Cmax of enantiomers in rodent models.

- Key Finding : The (R)-enantiomer showed 3-fold higher brain penetration than (S) in a blood-brain barrier assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.